2-Methyl-2,6-diazaspiro[3.4]octan-5-one

Medicinal Chemistry Chemical Biology Spirocycle Synthesis

Sourcing novel spirocyclic amines for medchem campaigns often means waiting weeks for custom synthesis. This 2-Methyl-2,6-diazaspiro[3.4]octan-5-one provides immediate access to a pre-assembled, conformationally rigid scaffold featuring both a lactam and a tertiary amine handle for rapid SAR exploration. - Directly supports derivatization strategies targeting sigma receptors or anti-malarial leads. - Eliminates multi-step in-house synthesis, accelerating your screening timeline. - Available from BenchChem with reliable stock and expedited global delivery.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13004086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,6-diazaspiro[3.4]octan-5-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCN1CC2(C1)CCNC2=O
InChIInChI=1S/C7H12N2O/c1-9-4-7(5-9)2-3-8-6(7)10/h2-5H2,1H3,(H,8,10)
InChIKeyAUNCGAKTGRPERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,6-diazaspiro[3.4]octan-5-one Overview


2-Methyl-2,6-diazaspiro[3.4]octan-5-one is a chemical compound characterized by a spirocyclic structure, incorporating two nitrogen atoms within its ring system . It is a member of the diazaspiro[3.4]octane class, a scaffold explored in medicinal chemistry for the development of bioactive molecules, including sigma-1 receptor antagonists and anti-malarial agents . However, publicly available, verifiable data on the specific properties of the 2-Methyl-2,6-diazaspiro[3.4]octan-5-one derivative itself are extremely limited, with primary research papers and patents lacking direct, comparative information on this exact compound.

Generic Substitution Evidence for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one


There is no evidence to suggest that substituting this specific compound for another in the same class is a critical issue, simply because there is a complete lack of publicly available, primary research data on this compound's properties. While spirocyclic scaffolds are often employed to introduce conformational rigidity and modulate physicochemical properties [1], no quantitative data (e.g., logD, solubility, metabolic stability, target binding affinity) could be found for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one to differentiate it from related analogs like the unsubstituted 2,6-diazaspiro[3.4]octan-5-one or 6-methyl derivatives . Therefore, any claim about the necessity of this specific compound for a particular application would be purely speculative and unsupported by the required evidence.

2-Methyl-2,6-diazaspiro[3.4]octan-5-one Evidence Guide


Comparative Data Availability

Extensive searches across primary research papers, patents, and authoritative databases did not yield any quantitative, comparative data for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one. No direct head-to-head comparisons, cross-study comparable data, or class-level inferences with verifiable numbers could be identified. The compound's differentiation from analogs is therefore unquantified in the public domain.

Medicinal Chemistry Chemical Biology Spirocycle Synthesis

Physicochemical & ADME Data Availability

No primary source data was found for key properties such as LogP, LogD, aqueous solubility, metabolic stability in microsomes, plasma protein binding, or permeability. Searches for these terms in conjunction with the compound name returned results for unrelated compounds or generic reviews.

ADME Physicochemical Properties Drug Discovery

Target Engagement & Selectivity Data

While the diazaspiro[3.4]octane scaffold has been used to develop sigma-1 receptor antagonists and kinase inhibitors, no specific data (e.g., IC50, Ki, EC50) was found for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one against any biological target. Searches on BindingDB and ChEMBL returned no hits for this exact compound.

Sigma-1 Receptor Kinase Inhibition Selectivity Profile

2-Methyl-2,6-diazaspiro[3.4]octan-5-one Applications


Synthesis Building Block

The compound could theoretically be used as a starting material for the synthesis of more complex diazaspiro[3.4]octane derivatives, leveraging its lactam and tertiary amine functionalities for further derivatization . However, this application is generic to the class and not specific to the 2-methyl derivative. There is no evidence that this particular substitution pattern offers any synthetic advantage over other commercially available analogs.

Exploratory Medicinal Chemistry

The compound could be included as a member of a screening library for exploratory medicinal chemistry campaigns targeting enzymes or receptors known to be modulated by spirocyclic amines. However, the absence of any biological or property data makes it a high-risk, low-probability candidate for any rational drug discovery effort.

Analytical Method Development

The compound could serve as a test analyte for developing or validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of diazaspiro[3.4]octane derivatives. Its use would be as a representative of the chemical class, but there is no evidence that it is superior to other, potentially better-characterized, analogs for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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